molecular formula C16H16FN B14228392 (2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole CAS No. 823178-97-8

(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole

Cat. No.: B14228392
CAS No.: 823178-97-8
M. Wt: 241.30 g/mol
InChI Key: XKUXGLVIYXGMNK-NSHDSACASA-N
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Description

(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole is a complex organic compound that features a naphthalene ring substituted with a fluorine atom and a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthalene derivative: The starting material, 6-fluoronaphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.

    Cyclization: The functionalized naphthalene derivative is then subjected to cyclization reactions to form the dihydropyrrole ring.

    Methylation: The final step involves the methylation of the dihydropyrrole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving molecular interactions and binding affinities.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (6-fluoronaphthalen-2-yl)methanol
  • 1-(6-fluoronaphthalen-2-yl)ethanone
  • (6-fluoronaphthalen-2-yl)boronic acid

Uniqueness

Compared to these similar compounds, (2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole stands out due to its dihydropyrrole ring, which imparts unique chemical and biological properties. This structural feature allows for a broader range of reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

823178-97-8

Molecular Formula

C16H16FN

Molecular Weight

241.30 g/mol

IUPAC Name

(2S)-3-(6-fluoronaphthalen-2-yl)-1,2-dimethyl-2,5-dihydropyrrole

InChI

InChI=1S/C16H16FN/c1-11-16(7-8-18(11)2)14-4-3-13-10-15(17)6-5-12(13)9-14/h3-7,9-11H,8H2,1-2H3/t11-/m0/s1

InChI Key

XKUXGLVIYXGMNK-NSHDSACASA-N

Isomeric SMILES

C[C@H]1C(=CCN1C)C2=CC3=C(C=C2)C=C(C=C3)F

Canonical SMILES

CC1C(=CCN1C)C2=CC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

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